Methyl 2-(bromomethyl)-3-nitrobenzoate

Description

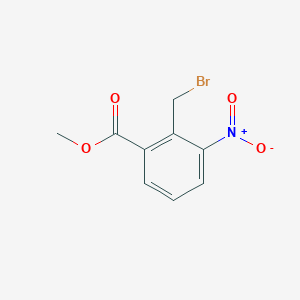

Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS: 98475-07-1, molecular formula: C₉H₈BrNO₄, molecular weight: 274.07 g/mol) is a brominated aromatic ester with a nitro substituent. Structurally, it features a bromomethyl group at the ortho position (C2) and a nitro group at the meta position (C3) relative to the ester moiety (C1) . This compound is a critical intermediate in synthesizing lenalidomide, an immunomodulatory drug used to treat multiple myeloma and myelodysplastic syndromes .

Properties

IUPAC Name |

methyl 2-(bromomethyl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGIVHSBEKGQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363373 | |

| Record name | Methyl 2-(bromomethyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98475-07-1 | |

| Record name | Benzoic acid, 2-(bromomethyl)-3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98475-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(bromomethyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-(bromomethyl)-3-nitro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Stoichiometry

A representative procedure entails dissolving methyl 2-methyl-3-nitrobenzoate (21 g, 109 mmol) in CCl₄ (300 mL), followed by the addition of NBS (23 g, 130 mmol, 1.2 eq.) and AIBN (1.8 g, 11 mmol, 0.1 eq.). The mixture is refluxed overnight, cooled, and purified via dichloromethane extraction and sodium sulfate drying. This method achieves quantitative yields (31 g, 100%).

Table 1: Standard Bromination Protocol

| Parameter | Value |

|---|---|

| Substrate | Methyl 2-methyl-3-nitrobenzoate |

| Brominating Agent | NBS (1.2 eq.) |

| Initiator | AIBN (0.1 eq.) |

| Solvent | CCl₄ |

| Temperature | Reflux (~76°C) |

| Reaction Time | 12–16 hours |

| Yield | 100% |

Mechanistic Insights

The reaction proceeds via a radical chain mechanism . AIBN decomposes at elevated temperatures to generate isobutyronitrile radicals , which abstract a hydrogen atom from the methyl group adjacent to the nitro moiety. This generates a benzyl radical, which reacts with NBS to form the brominated product and succinimide. The nitro group’s electron-withdrawing nature enhances radical stability, directing bromination exclusively at the methyl position.

Alternative Methodologies and Solvent Systems

While CCl₄ is the solvent of choice in most protocols, alternative aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) have been explored in coupled reactions. For instance, in lenalidomide synthesis, methyl 2-(bromomethyl)-3-nitrobenzoate is reacted with 3-amino-2,6-piperidinedione hydrochloride in THF using sodium carbonate as a base. Though this step primarily focuses on coupling, the brominated intermediate’s stability in THF underscores its versatility in multistep syntheses.

Purification and Characterization

Crude product purification typically involves sequential washes with water to remove succinimide byproducts, followed by drying over sodium sulfate and solvent evaporation. The compound’s purity is confirmed via HPLC (retention time: 4.33 min) and mass spectrometry (ESI⁺: m/z = 273 [M+H]⁺).

¹H-NMR Analysis (300 MHz, DMSO-d₆) :

-

δ 8.16 (d, 1H, aromatic),

-

δ 8.11 (d, 1H, aromatic),

-

δ 7.74 (t, 1H, aromatic),

-

δ 5.03 (s, 2H, CH₂Br),

-

δ 3.92 (s, 3H, OCH₃).

The downfield shift of the CH₂Br protons (δ 5.03) confirms successful bromination, while the aromatic signals align with the nitro-substituted regiochemistry.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors and catalytic recycling methods are employed to enhance efficiency. Patents disclose the use of 10% palladium on carbon (Pd/C) for downstream hydrogenation steps in lenalidomide synthesis, operating at 0.3–0.8 MPa H₂ and 80°C. These conditions ensure minimal decomposition of the brominated intermediate during subsequent reactions.

Comparative Analysis of Brominating Agents

While NBS predominates, molecular bromine (Br₂) and copper(II) bromide (CuBr₂) have been investigated for analogous brominations. However, NBS offers superior selectivity and handling safety, avoiding corrosive HBr byproducts .

Scientific Research Applications

Methyl 2-(bromomethyl)-3-nitrobenzoate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-3-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of biomolecules. The nitro group can undergo reduction to form amino derivatives, which may interact with various molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Key Properties:

- Synthesis : Typically prepared via bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), achieving high yields (~88%) .

- Applications: Serves as a precursor in cyclization reactions with 3-aminopiperidine-2,6-dione hydrochloride to form lenalidomide’s nitro precursor .

Comparison with Structurally Similar Compounds

Positional Isomers of Methyl 2-(Bromomethyl)-3-Nitrobenzoate

Positional isomers differ in the placement of the nitro group on the benzene ring, significantly altering reactivity and applications.

Halogen-Substituted Analogs

Replacing bromine with chlorine modifies leaving-group ability and molecular weight.

Functional Group Variants

Substitution of the bromomethyl or nitro group alters chemical behavior.

Analytical Differentiation

- Reverse-phase HPLC effectively distinguishes Methyl 2-(bromomethyl)-3-nitrobenzoate from impurities like its 4-, 5-, and 6-nitro isomers, which have distinct retention times .

Biological Activity

Methyl 2-(bromomethyl)-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceutical development.

Chemical Structure and Properties

Methyl 2-(bromomethyl)-3-nitrobenzoate has the molecular formula C9H8BrN2O4 and a molecular weight of 274.07 g/mol. It is classified as a nitrobenzoate ester and features a unique structure that includes both a bromomethyl group and a nitro group attached to the aromatic ring. The compound appears as a yellow crystalline powder with a melting point of approximately 73°C.

Antiangiogenic Properties

One of the most notable biological activities of methyl 2-(bromomethyl)-3-nitrobenzoate is its antiangiogenic effect. Antiangiogenic agents inhibit the formation of new blood vessels, which is crucial in cancer treatment since tumors require an adequate blood supply for growth and metastasis. Studies suggest that this compound may interact with vascular endothelial growth factor (VEGF) pathways, effectively inhibiting angiogenesis.

While specific mechanisms of action for methyl 2-(bromomethyl)-3-nitrobenzoate are not fully elucidated, its reactivity with biological targets suggests several potential interactions:

- Nucleophilic Substitution : The bromomethyl group can be substituted by various nucleophiles, potentially leading to diverse biological effects.

- Reduction of Nitro Group : The nitro group can undergo reduction to form an amino group, altering the compound's reactivity and biological activity .

Synthesis and Applications in Medicinal Chemistry

Methyl 2-(bromomethyl)-3-nitrobenzoate serves as a key intermediate in the synthesis of Gliptins , a class of drugs used to treat Type 2 Diabetes Mellitus (T2D) by inhibiting the Dipeptidyl peptidase-4 (DPP-4) enzyme. Its synthesis involves optimizing reaction conditions such as temperature, solvents, and catalysts to maximize yield and purity.

Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-nitrobenzoate | C8H9NO4 | Lacks bromomethyl group; simpler structure |

| Methyl 4-bromobenzoate | C8H8BrO2 | Contains bromine but lacks nitro group |

| Methyl 2-chloro-3-nitrobenzoate | C8H8ClNO4 | Chlorine instead of bromine |

| Methyl 2-(iodomethyl)-3-nitrobenzoate | C9H8INO4 | Iodine substitution; higher reactivity |

This table illustrates how methyl 2-(bromomethyl)-3-nitrobenzoate stands out due to its combination of both bromine and nitro functional groups, enhancing its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Research has shown that methyl 2-(bromomethyl)-3-nitrobenzoate exhibits promising results in improving T2D management with fewer side effects than traditional hypoglycemic agents. Its ability to interact with various biological systems makes it a candidate for further investigation in pharmaceutical research.

In addition to its antiangiogenic properties, studies have indicated potential interactions with other biological targets, suggesting broader applications in treating various diseases beyond diabetes. However, further research is needed to fully understand its safety profile and efficacy in clinical settings.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for preparing Methyl 2-(bromomethyl)-3-nitrobenzoate?

- Methodological Answer :

Synthesis typically involves sequential nitration and bromination. For nitration, methyl benzoate derivatives are treated with a nitrating mixture (e.g., HNO₃/H₂SO₄) under controlled cooling (0–5°C) to minimize byproducts like ortho/para isomers. Bromination is achieved using brominating agents (e.g., NBS or Br₂) in the presence of radical initiators like AIBN. Critical parameters include:

Q. How can researchers verify the purity and structural integrity of Methyl 2-(bromomethyl)-3-nitrobenzoate?

- Methodological Answer :

- TLC analysis : Monitor reaction progress using silica gel plates (Rf = 0.35 in 8:2 hexane/ethyl acetate) to detect unreacted starting materials or byproducts .

- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹) .

- Melting point : Pure product typically melts at 75–77°C .

Advanced Research Questions

Q. How can regioselectivity be controlled during nitration and bromination to minimize competing byproducts?

- Methodological Answer :

- Nitration : The meta-directing effect of the ester group (-COOCH₃) favors nitration at the 3-position. Excess HNO₃ or elevated temperatures may lead to dinitration; precise stoichiometry and cooling are critical .

- Bromination : Radical bromination (e.g., NBS/light) targets the methyl group adjacent to the nitro substituent. Steric and electronic effects influence selectivity, with competing aryl bromination occurring if initiation is suboptimal .

- Analytical validation : Use HPLC or GC-MS to quantify byproducts like 2-bromo-3-nitro isomers .

Q. What strategies resolve contradictions in synthetic yields or byproduct formation across studies?

- Methodological Answer :

- Reaction monitoring : In-situ FTIR or NMR tracks intermediate formation (e.g., bromomethyl intermediates) to identify kinetic vs. thermodynamic products .

- Byproduct isolation : Column chromatography separates isomers (e.g., 2-nitro vs. 4-nitro derivatives) for structural confirmation via NOESY or X-ray crystallography .

- Computational modeling : DFT calculations predict regioselectivity trends based on transition-state energies .

Q. How is Methyl 2-(bromomethyl)-3-nitrobenzoate utilized in synthesizing bioactive intermediates?

- Methodological Answer :

The bromomethyl group enables nucleophilic substitution in drug synthesis. For example:- Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with arylboronic acids to form biaryl intermediates .

- Peptide mimetics : Reaction with amines (e.g., tert-butoxycarbonyl-protected amino groups) generates nitroaromatic scaffolds for protease inhibitors .

- Mechanistic studies : Isotopic labeling (e.g., deuterated analogs) traces reaction pathways in complex syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.